N-(2-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethyl)-2-oxo-2H-chromene-3-carboxamide
Description
Historical Development of Chromenopyrimidine Pharmacophores
The exploration of chromenopyrimidines began in earnest during the late 20th century, driven by the recognition of pyrimidine’s central role in nucleic acid biochemistry. Early synthetic efforts focused on simple fused systems, such as chromeno[2,3-d]pyrimidines, which demonstrated modest antimicrobial properties. A pivotal 2013 study detailed the synthesis of 4-imino-8,8-dimethyl-5-phenyl-5,7,8,9-tetrahydro-3H-chromeno[2,3-d]pyrimidin-6(4H)-one derivatives via imine-ammonia cyclocondensation, achieving yields of 65–93% and identifying seven compounds with activity against Staphylococcus aureus and Escherichia coli. This work established chromenopyrimidines as viable scaffolds for antibacterial development.
Subsequent advancements incorporated sustainable synthesis protocols. A 2023 report demonstrated microwave/ultrasound-assisted preparation of 3-amino-4-imino-5-(thiophen-2-yl)-3,4,5,7,8,9-hexahydro-6H-chromeno[2,3-d]pyrimidin-6-one, achieving 76% yield under solvent-free conditions while maintaining bioactivity. These methodological improvements enabled rapid diversification of the chromenopyrimidine core, facilitating structure-activity relationship studies.
Significance in Medicinal Chemistry Research
Chromenopyrimidine hybrids exhibit broad-spectrum biological activities rooted in their dual pharmacophoric elements:
The compound under examination capitalizes on these properties through its 2-oxo-2H-chromene carboxamide moiety, which confers planarity for biomolecular interactions, and the 2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl group, providing hydrogen bonding capacity and solubility modulation. Recent work has demonstrated that such hybrids exhibit enhanced binding to serum albumin (Ka ≈ 10^4–10^5 M^−1) and deoxyribonucleic acid (Kb ≈ 10^5–10^6 M^−1), correlating with improved cellular uptake and cytotoxicity profiles.
Theoretical Foundations of Hybrid Molecular Design
The conceptual framework for N-(2-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethyl)-2-oxo-2H-chromene-3-carboxamide’s design rests on three principles:
- Bioisosteric Replacement : Substitution of the chromene 3-cyano group with a carboxamide function enhances hydrogen bonding potential while maintaining π-stacking capacity.
- Conformational Restriction : The ethylamino linker between pyrimidine and chromene moieties imposes torsional constraints favoring bioactive conformations.
- Solubility-Pharmacokinetic Optimization : The pyrrolidinyl substituent at pyrimidine C-6 disrupts crystallinity, improving aqueous solubility without compromising membrane permeability.
Density functional theory (DFT) calculations on analogous systems reveal frontier molecular orbital distributions concentrated on the chromene carbonyl and pyrimidine N1 atoms, suggesting these regions mediate electron transfer interactions with biological targets. Molecular docking studies predict strong binding (ΔG < -8 kcal/mol) to kinase domains and deoxyribonucleic acid minor grooves, consistent with observed antiproliferative activities.
Research Evolution and Current Scientific Discourse
Modern chromenopyrimidine research emphasizes three innovation vectors:
Synthetic Methodology
The shift from classical thermal cyclocondensation (120°C, 12–24 hours) to energy-efficient protocols has reduced reaction times by 80–90%. Ultrasound-assisted synthesis now achieves equivalent yields in 30–45 minutes through cavitation-enhanced mass transfer.
Target Engagement Strategies
Current work focuses on polypharmacology approaches. A 2023 study demonstrated that simultaneous inhibition of thymidylate synthase (IC50 = 1.61 μM) and human topoisomerase IIα (IC50 = 2.34 μM) underlies the anticancer activity of lead chromenopyrimidines.
Computational-Guided Design Quantitative structure-activity relationship (QSAR) models incorporating topological polar surface area (TPSA ≈ 90–110 Ų) and calculated octanol-water partition coefficients (clogP ≈ 2.5–3.5) now guide lead optimization. Machine learning algorithms trained on chromenopyrimidine libraries predict bioactivity with >75% accuracy for new derivatives.
Properties
IUPAC Name |
N-[2-[(2-methyl-6-pyrrolidin-1-ylpyrimidin-4-yl)amino]ethyl]-2-oxochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O3/c1-14-24-18(13-19(25-14)26-10-4-5-11-26)22-8-9-23-20(27)16-12-15-6-2-3-7-17(15)29-21(16)28/h2-3,6-7,12-13H,4-5,8-11H2,1H3,(H,23,27)(H,22,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLABTFHZDQZGEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCCC2)NCCNC(=O)C3=CC4=CC=CC=C4OC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethyl)-2-oxo-2H-chromene-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 315.377 g/mol. It features a complex structure that includes a pyrrolidine ring, which is often associated with various biological activities.
Anticancer Properties
Research indicates that compounds with similar structures exhibit anticancer properties by inhibiting specific kinases involved in cell proliferation. For instance, studies have shown that derivatives of pyrimidine and pyrrolidine can act as potent inhibitors of cancer cell growth by targeting pathways critical for tumor survival .
Antimicrobial Effects
The compound's structural elements suggest potential antimicrobial activity. Pyrimidine derivatives have been studied for their ability to inhibit bacterial growth, with some compounds demonstrating efficacy against resistant strains . The mechanism may involve the inhibition of DNA gyrase, a target in many antibacterial agents.
Neuroprotective Effects
Preliminary studies suggest that this compound may have neuroprotective effects, potentially elevating central cGMP levels in rodent models. This elevation is linked to enhanced cognitive functions and could provide therapeutic avenues for neurodegenerative diseases .
The biological activity of this compound likely involves several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes or receptors involved in disease progression.
- Cytokine Modulation : It has been shown to trigger the production of pro-inflammatory cytokines, which could play a role in immune response modulation .
- Transcription Factor Activation : The activation of transcription factors such as NF-kappa-B suggests a pathway through which the compound may exert its effects on inflammation and cell survival .
Case Studies and Research Findings
Several studies have focused on the biological activity of similar compounds:
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to N-(2-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethyl)-2-oxo-2H-chromene-3-carboxamide exhibit significant antimicrobial properties. For instance, derivatives containing pyrimidine and chromene moieties have been evaluated for their effectiveness against various pathogens, including fungi and bacteria. Studies have shown that these compounds can inhibit the growth of opportunistic pathogens like Candida albicans and Aspergillus niger at varying concentrations, suggesting a promising avenue for developing new antifungal agents .
| Compound | Pathogen Targeted | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Candida albicans | 10 µg/mL |
| Compound B | Aspergillus niger | 15 µg/mL |
| N-(2... | Penicillium citrinum | 20 µg/mL |
Anti-inflammatory Properties
The compound's structure allows for potential anti-inflammatory activity. Research into similar pyrimidine derivatives has shown that they can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway. Compounds with specific substitutions on their aromatic rings demonstrated enhanced selectivity towards COX-2, making them candidates for anti-inflammatory drug development .
Cytotoxic Activity
Preliminary studies have indicated that N-(2... may possess cytotoxic properties against various cancer cell lines. The mechanism of action is hypothesized to involve the induction of apoptosis in cancer cells through the activation of specific signaling pathways. For example, certain derivatives have shown effectiveness against breast cancer and leukemia cell lines, highlighting their potential as anticancer agents .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 5 | Apoptosis induction |
| K562 (Leukemia) | 10 | Cell cycle arrest |
| HeLa (Cervical) | 8 | Inhibition of proliferation |
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is crucial for optimizing the efficacy of N-(2... derivatives. Modifications to the pyrimidine and chromene components can significantly influence biological activity. For instance, introducing halogen substituents or varying the alkyl chain length on the amino group has been shown to enhance antimicrobial potency and selectivity towards specific targets .
Comparison with Similar Compounds
Structural and Functional Analogues in Kinase Inhibition
BMS-354825 (Compound 13 in )
- Structure: 2-(Aminopyrimidinyl)thiazole-5-carboxamide with a 4-(2-hydroxyethyl)piperazine substituent.
- Key Differences: Core Scaffold: BMS-354825 uses a thiazole-carboxamide core, whereas the target compound employs a chromene-carboxamide system. Chromene’s extended π-conjugation may alter binding kinetics in kinase pockets. Substituents: The target compound’s pyrrolidine group (vs.
- Activity: BMS-354825 is a dual Src/Abl inhibitor with potent antitumor activity in K562 xenograft models (complete tumor regression at 50 mg/kg orally) .
Compound 478039-51-9 ()
- Structure : 2-Chloro-N-(2-pyridin-4-ylpyrimidin-4-yl)benzamide.
- Key Differences: The benzamide moiety in 478039-51-9 lacks the chromene system, reducing planarity and possibly limiting interactions with hydrophobic kinase domains. The chloro and pyridinyl groups may enhance metabolic stability but reduce solubility compared to the target compound’s pyrrolidine and ethylamino groups.
Carboxamide Derivatives in Heterocyclic Systems
Thieno[2,3-d]pyrimidine Carboxamides ()
- Structure: 3-Amino-5-methyl-4-oxo-N-phenyl-2-thioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamides.
- Key Differences: Core Heterocycle: Thienopyrimidine (sulfur-containing) vs. pyrimidine-chromene hybrid. Sulfur’s electronegativity may alter electron distribution, affecting binding to targets like DNA topoisomerases. Substituents: The thioxo group in thienopyrimidines could enhance metal chelation, whereas the chromene’s ketone oxygen favors hydrogen bonding.
Q & A
Q. What strategies validate the compound’s stability under stressed conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
